molecular formula C11H12N2O2S B8342614 7-Hydroxy-4-(2-methoxyethylsulphanyl)quinazoline

7-Hydroxy-4-(2-methoxyethylsulphanyl)quinazoline

Cat. No. B8342614
M. Wt: 236.29 g/mol
InChI Key: PINOKPQWAFFOCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06294532B1

Procedure details

A solution of 7-benzyloxy-4-(2-methoxyethylsulphanyl)quinazoline (8 g, 24.5 mmol) in TFA (80 ml) was refluxed for 5 hours. After cooling and removal of the volatiles by evaporation, the residue was triturated with water, collected by filtration, washed with water and then ethyl acetate. The residue was resuspended in methylene chloride, filtered, washed with petroleum ether and dried under vacuum to give 7-hydroxy-4-(2-methoxyethylsulphanyl)quinazoline (5.8 g, quant.).
Name
7-benzyloxy-4-(2-methoxyethylsulphanyl)quinazoline
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:18]=[C:17]2[C:12]([C:13]([S:19][CH2:20][CH2:21][O:22][CH3:23])=[N:14][CH:15]=[N:16]2)=[CH:11][CH:10]=1)C1C=CC=CC=1>C(O)(C(F)(F)F)=O>[OH:8][C:9]1[CH:18]=[C:17]2[C:12]([C:13]([S:19][CH2:20][CH2:21][O:22][CH3:23])=[N:14][CH:15]=[N:16]2)=[CH:11][CH:10]=1

Inputs

Step One
Name
7-benzyloxy-4-(2-methoxyethylsulphanyl)quinazoline
Quantity
8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C2C(=NC=NC2=C1)SCCOC
Name
Quantity
80 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
removal of the volatiles
CUSTOM
Type
CUSTOM
Details
by evaporation
CUSTOM
Type
CUSTOM
Details
the residue was triturated with water
FILTRATION
Type
FILTRATION
Details
collected by filtration
WASH
Type
WASH
Details
washed with water
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with petroleum ether
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C2C(=NC=NC2=C1)SCCOC
Measurements
Type Value Analysis
AMOUNT: MASS 5.8 g
YIELD: CALCULATEDPERCENTYIELD 100.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.